
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxy group and a pyrimidin-5-yl group at the 4th and 3rd positions, respectively, and an aldehyde group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde typically involves the following steps:
Benzaldehyde Derivatization: Starting with benzaldehyde, the compound undergoes a series of reactions to introduce the methoxy and pyrimidin-5-yl groups.
Pyrimidin-5-yl Group Addition: The pyrimidin-5-yl group is introduced through a nucleophilic substitution reaction involving pyrimidin-5-yl halides and a suitable nucleophile.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
化学反応の分析
Types of Reactions: 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Pyrimidin-5-yl halides in the presence of a strong base.
Major Products Formed:
Oxidation: 4-Methoxy-3-(pyrimidin-5-yl)benzoic acid.
Reduction: 4-Methoxy-3-(pyrimidin-5-yl)benzyl alcohol.
Substitution: Various derivatives depending on the substituent introduced.
科学的研究の応用
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism by which 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde is similar to other benzaldehyde derivatives, such as 3-Methoxybenzaldehyde and 4-Methoxybenzaldehyde. its unique pyrimidin-5-yl group sets it apart, providing distinct chemical and biological properties. Other similar compounds include:
3-Methoxybenzaldehyde: Lacks the pyrimidin-5-yl group.
4-Methoxybenzaldehyde: Lacks the pyrimidin-5-yl group.
2-Methoxy-3-(pyrimidin-5-yl)benzaldehyde: Similar structure but with different positions of substituents.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
4-methoxy-3-pyrimidin-5-ylbenzaldehyde |
InChI |
InChI=1S/C12H10N2O2/c1-16-12-3-2-9(7-15)4-11(12)10-5-13-8-14-6-10/h2-8H,1H3 |
InChIキー |
PEUDQVDRSAIHIZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=O)C2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)

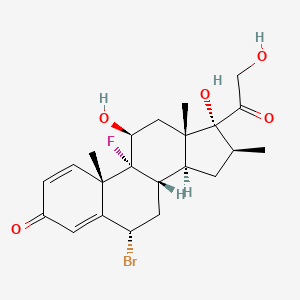
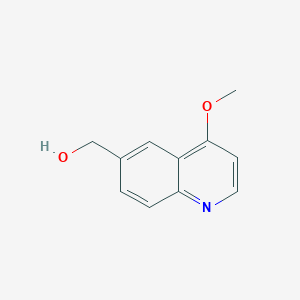
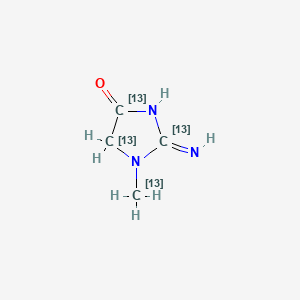
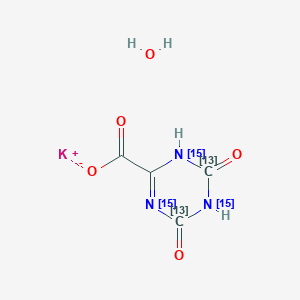
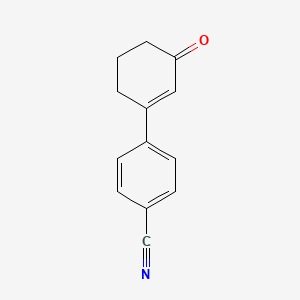
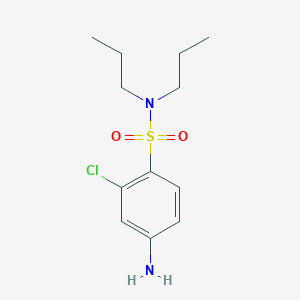
![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
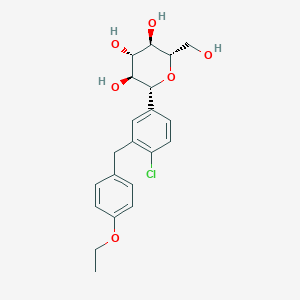

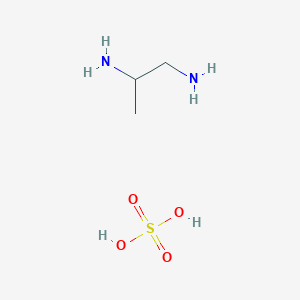
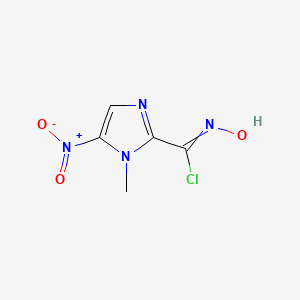
![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
